4-Azidobenzaldehyde
Description
Overview of Azide (B81097) and Aldehyde Functionalities in Advanced Organic Chemistry
The azide group (-N₃) and the aldehyde group (-CHO) are two of the most fundamental and reactive functional groups in organic chemistry. The azide group, often introduced via nucleophilic substitution with sodium azide, is a high-energy moiety known for its participation in a variety of powerful transformations. baseclick.eu Notably, it is a key player in "click chemistry," particularly the Huisgen 1,3-dipolar cycloaddition with alkynes to form stable triazole rings. baseclick.eusmolecule.com This reaction's high efficiency and specificity have made it invaluable for bioconjugation and materials science. baseclick.eusmolecule.com Furthermore, azides can be reduced to primary amines, serving as a protected amine synthon, or can generate highly reactive nitrene intermediates upon photolysis or thermolysis, enabling C-H insertion and other complex bond formations. wikipedia.org
The aldehyde group is a classic electrophilic center, readily undergoing nucleophilic attack. Its reactivity allows for the formation of a wide array of chemical bonds and structures. Aldehydes are central to reactions such as Wittig olefination, aldol (B89426) condensation, and reductive amination. The benzaldehyde (B42025) group, in particular, can react with primary amines, aminooxy, and hydrazide compounds to form reversible linkages like oximes or hydrazones. axispharm.com This reversible covalent chemistry is of significant interest in the development of dynamic materials and drug delivery systems.
Historical Development of Aromatic Azide Reactivity in Synthetic Paradigms
The study of aromatic azides dates back to the 19th century with the preparation of phenyl azide. wikipedia.org Their synthetic utility expanded significantly with the discovery of the Curtius rearrangement, where acyl azides rearrange to isocyanates. wikipedia.org The mid-20th century saw the elucidation of the Huisgen 1,3-dipolar cycloaddition, a pivotal moment that showcased the broad applicability of azides in forming five-membered heterocyclic rings. wikipedia.org
Early research into the reactivity of aromatic azides often focused on their decomposition. Upon heating or exposure to light, aromatic azides can lose a molecule of nitrogen to form highly reactive nitrene intermediates. These intermediates can then undergo various intramolecular reactions, such as ring expansion or insertion into C-H and N-H bonds, or intermolecular reactions. scielo.br The reaction of aromatic azides with strong acids has also been explored, leading to the formation of fused nitrogen heterocycles through nitrenium ion intermediates. scielo.br The development of metal-catalyzed reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), revolutionized the use of aromatic azides, making the formation of 1,2,3-triazoles a highly reliable and regioselective process. researchgate.netwikipedia.org This "click" reaction has become a cornerstone of modern chemical synthesis.
Strategic Positioning of 4-Azidobenzaldehyde as a Polyfunctional Molecular Scaffold
This compound, with its molecular formula C₇H₅N₃O, strategically combines the distinct reactivities of both an aromatic azide and a benzaldehyde. smolecule.comusbio.net This dual functionality allows it to act as a powerful bifunctional linker or scaffold. The aldehyde group provides a handle for conjugation to molecules bearing amine or hydrazide functionalities, while the azide group can participate in click chemistry, Staudinger ligation, or photoreactive crosslinking. axispharm.combapeks.comthermofisher.com
This orthogonal reactivity is a key feature of this compound's utility. One functional group can be selectively reacted while the other remains available for a subsequent transformation. This allows for the stepwise construction of complex molecular architectures. For instance, the aldehyde can be used to attach the molecule to a biomolecule, and the azide can then be used to "click" on a fluorescent probe or a drug molecule. This modular approach is highly desirable in fields like chemical biology and drug delivery. The β-lactam ring, for example, has been used as a rigid scaffold for antiproliferative agents, where the aromatic rings attached to the scaffold are crucial for their biological activity. tudublin.ie
Foundational Research Areas and Emerging Scientific Directions for this compound
The unique properties of this compound have led to its application in several foundational research areas:
Bioconjugation and Click Chemistry: The azide group's ability to undergo highly efficient and specific "click" reactions with alkynes is a major driver of its use in bioconjugation. smolecule.com This allows for the precise attachment of labels, drugs, or imaging agents to biological molecules like proteins and nucleic acids. nih.gov
Photoreactive Crosslinking: Upon exposure to UV light, the aryl azide group in this compound generates a highly reactive nitrene intermediate that can form covalent bonds with adjacent molecules. thermofisher.com This property is exploited in photoaffinity labeling to identify protein-ligand interactions and in the development of photocrosslinkable polymers. usbio.netscbt.com
Synthesis of Heterocycles: this compound serves as a versatile starting material for the synthesis of various nitrogen-containing heterocyclic compounds, such as quinolines and triazoles, which are prevalent in many bioactive molecules and pharmaceuticals. alfachemch.commdpi.com
Materials Science: In materials science, this compound is used to functionalize surfaces and polymers. smolecule.comalfachemch.com Its ability to participate in click chemistry and photochemical crosslinking allows for the creation of materials with tailored properties, such as novel photopolymers.
Emerging scientific directions for this compound include its use in the development of:
Targeted Drug Delivery Systems: By incorporating this compound into drug delivery vehicles, researchers can create systems that specifically target cancer cells or other diseased tissues.
Advanced Functional Materials: The unique reactivity of this compound is being explored for the creation of "smart" materials that respond to external stimuli like light.
Proximity-Induced Conjugation: This methodology utilizes a reversible reaction to bring an azide and an alkyne into close proximity, facilitating an intramolecular cycloaddition to form a stable triazole conjugate. wgtn.ac.nz
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 24173-36-2 usbio.net |
| Molecular Formula | C₇H₅N₃O usbio.net |
| Molecular Weight | 147.13 g/mol usbio.net |
| Appearance | Light yellow to yellow oil usbio.net |
| Purity | ≥98% usbio.net |
| Solubility | Sparingly soluble in Chloroform, slightly soluble in Ethyl Acetate and Methanol (B129727) usbio.net |
| Storage | Recommended at 4°C for long-term storage usbio.net |
Spectral Data of this compound
| Spectral Data | Value |
| IR (Infrared) Spectroscopy | Strong absorption at 2115 cm⁻¹ (azide stretch) |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | δ 9.90 (s, 1H, CHO), 7.91 (d, J = 8.4 Hz, 2H), 7.22 (d, J = 8.4 Hz, 2H) |
| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | δ 192.7 (CHO), 147.9, 134.9, 132.7, 120.7 |
Synthesis of this compound
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-azidobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c8-10-9-7-3-1-6(5-11)2-4-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJOUGYEUFYPLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066965 | |
| Record name | Benzaldehyde, 4-azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066965 | |
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Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24173-36-2 | |
| Record name | 4-Azidobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24173-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Azidobenzaldehyde | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024173362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzaldehyde, 4-azido- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzaldehyde, 4-azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-azidobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.859 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4-AZIDOBENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5F6ANW5R2 | |
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Synthetic Methodologies and Strategic Retrosynthesis of 4 Azidobenzaldehyde
Established Reaction Pathways for 4-Azidobenzaldehyde Synthesis
Several well-established methods are routinely employed for the laboratory-scale synthesis of this compound. These methods often involve nucleophilic substitution or the transformation of other functional groups on the aromatic ring.
Nucleophilic Substitution Reactions for Azide (B81097) Introduction
A primary and direct method for synthesizing this compound involves the nucleophilic substitution of a suitable leaving group on a benzaldehyde (B42025) derivative with an azide salt. A common precursor for this reaction is 4-fluorobenzaldehyde (B137897). The synthesis is typically carried out by reacting 4-fluorobenzaldehyde with sodium azide in a solvent like dimethyl sulfoxide (B87167) (DMSO). rsc.orgrsc.org The reaction is heated to facilitate the displacement of the fluoride (B91410) ion by the azide ion. rsc.org This direct azidation approach is favored for its straightforward nature.
Another halogenated precursor that can be utilized is 4-iodobenzyl alcohol. In this multi-step approach, an Ullmann-type coupling with sodium azide is performed, followed by oxidation of the resulting 4-azidobenzyl alcohol to the desired aldehyde. nih.gov
Transformation of Precursor Aromatic Aldehydes (e.g., Nitro- and Halogenated Derivatives)
The transformation of precursor aromatic aldehydes, particularly those containing nitro or other halo groups, is a widely used strategy.
From Halogenated Derivatives: As mentioned previously, 4-fluorobenzaldehyde is a common starting material. The reaction with sodium azide in DMSO at elevated temperatures (70–90 °C) provides the target compound. rsc.orgrsc.org Similarly, 4-bromo-2-fluorobenzyl alcohol can be converted to the corresponding azido-benzaldehyde. nih.gov The reaction of 3,4-difluorobenzaldehyde (B20872) with sodium azide in DMSO at 40°C yields 4-azido-3-fluorobenzaldehyde. nih.gov
From Boronic Acid Derivatives: A more modern approach utilizes arylboronic acids. The Chan–Lam coupling reaction provides an environmentally friendlier method for preparing aryl azides. nih.gov Specifically, 4-formylphenylboronic acid can be reacted with sodium azide in the presence of a copper(II) catalyst to yield this compound. nih.govrsc.orgamazonaws.com This method is advantageous due to its compatibility with copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, allowing for sequential one-pot transformations. nih.gov One procedure using 4-formylphenylboronic acid and sodium azide reports an 84% yield of this compound. nih.gov
Multi-Step Synthetic Sequences and Comparative Efficiency Analysis
The synthesis of this compound can also be achieved through multi-step sequences. For instance, a synthesis starting from 4-aminobenzyl alcohol involves diazotization followed by reaction with sodium azide to form 4-azidobenzyl alcohol, which is then oxidized to this compound using a reagent like Dess-Martin periodinane. rsc.org
Advanced Synthetic Protocols and Process Optimization
Recent research has focused on developing more efficient and scalable methods for the synthesis of this compound, addressing the need for higher yields, improved reproducibility, and suitability for industrial applications.
Considerations for Large-Scale Production and Industrial Synthesis
For industrial-scale synthesis, factors such as cost of starting materials, safety, and environmental impact become paramount. The Chan-Lam coupling of 4-formylphenylboronic acid offers a more environmentally benign alternative to some traditional methods. nih.gov The use of 4-fluorobenzaldehyde as a precursor is also a viable option for large-scale production due to the commercial feasibility of producing 4-fluorobenzaldehyde itself. google.com
When scaling up, reaction conditions must be carefully controlled. For instance, in the azidation of nitroaromatic compounds, temperature control is crucial to prevent the decomposition of the azide group. Purification techniques are also a key consideration, with methods like silica (B1680970) gel chromatography being employed to ensure the high purity of the final product.
Retrosynthetic Disconnections and Planning for Complex Molecular Architectures
Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules. The process involves breaking down the target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" of chemical bonds. For target molecules incorporating the this compound framework, the primary retrosynthetic disconnections involve the reactions of the aldehyde and azide functionalities.
The aldehyde group is a versatile handle for forming carbon-carbon and carbon-nitrogen bonds. Common retrosynthetic disconnections for the aldehyde group in this compound include:
Wittig-type reactions: Disconnecting an alkene to an aldehyde and a phosphonium (B103445) ylide.
Aldol (B89426) and Claisen-Schmidt condensations: Disconnecting a β-hydroxy carbonyl or an α,β-unsaturated carbonyl system back to the aldehyde and an enolate or enolizable carbonyl compound.
Reductive amination: Disconnecting a C-N single bond to an aldehyde and an amine.
Grignard and organolithium reactions: Disconnecting an alcohol to the aldehyde and an organometallic reagent.
The azide group is particularly valuable for introducing nitrogen atoms and for forming heterocyclic rings through various cycloaddition and rearrangement reactions. Key retrosynthetic strategies involving the azide group include:
Click Chemistry (Huisgen 1,3-Dipolar Cycloaddition): A triazole ring is disconnected into an azide and an alkyne. This is one of the most prominent applications of this compound, enabling the efficient and modular assembly of complex structures. smolecule.com
Staudinger Reaction/Aza-Wittig Reaction: An imine or a related C=N bond within a heterocycle can be disconnected back to an azide and a phosphine (B1218219), which then reacts with a carbonyl compound. This is a powerful method for the synthesis of various nitrogen heterocycles. mdpi.com
Nitrene Chemistry: The azide can serve as a precursor to a highly reactive nitrene intermediate upon thermolysis or photolysis. This allows for disconnections of bonds formed through C-H or N-H insertion reactions.
Annulation Reactions: Complex fused heterocyclic systems, such as quinolines, can be disconnected via [4+2] annulation pathways where this compound provides a four-atom component. mdpi.com
Planning for Complex Molecular Architectures:
In the synthesis of complex molecules, this compound is often chosen as a starting material when the target structure contains a 1,4-disubstituted benzene (B151609) ring with functionalities derivable from an aldehyde and an azide. For instance, in the design of bioactive molecules, a triazole ring might be desired for its ability to act as a stable linker or to mimic a peptide bond. Retrosynthetically, this leads to a disconnection to an azide and an alkyne. If the molecule also requires a substituent attached to the phenyl ring at the para-position via a carbon chain, the aldehyde group of this compound becomes the logical precursor.
A prime example is the synthesis of substituted quinolines and other N-heterocycles. mdpi.comalfachemch.com Although much of the detailed literature focuses on the 2-azido isomer, the synthetic principles are directly applicable. mdpi.com For example, the synthesis of a substituted quinoline (B57606) can be envisioned retrosynthetically by a [4+2] cycloaddition or a sequence of condensation and aza-Wittig reactions. In this scenario, the benzene ring and the nitrogen of the azide group from this compound constitute a significant portion of the quinoline core. The aldehyde group provides a reactive site to introduce the remaining atoms of the heterocyclic ring.
Multi-component reactions (MCRs) represent another advanced strategy where this compound is a valuable component. In a one-pot process, the aldehyde and azide can react sequentially with other reagents to rapidly assemble complex structures, such as 4-tetrazolyl-3,4-dihydroquinazolines. nih.govacs.org The retrosynthetic plan for such a molecule would involve disconnecting the complex heterocycle back to this compound, an amine, an isocyanide, and an azide source (like trimethylsilyl (B98337) azide). nih.gov
The following table summarizes some complex molecular architectures synthesized using azidobenzaldehydes and the key synthetic reactions employed, illustrating the strategic application of this versatile building block.
| Target Molecular Architecture | Key Synthetic Reactions from Azidobenzaldehyde | Ref. |
| 1,2,3-Triazole Derivatives | Copper-catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) | |
| Substituted Quinolines | [4+2] Annulation, Aza-Wittig Reaction, Knoevenagel Condensation | mdpi.com |
| Quinazoline-3-oxides | Palladium-catalyzed Three-Component Reaction | nih.gov |
| 4-Tetrazolyl-3,4-dihydroquinazolines | Ugi-Azide Reaction followed by Palladium-catalyzed Cross-Coupling/Cyclization | nih.govacs.org |
| Indoloquinolines | Photochemical Nitrene Insertion | researchgate.net |
| β-Lactams (Azetidin-2-ones) | Imine formation followed by cycloaddition | tudublin.ie |
The strategic planning for the synthesis of these molecules leverages the predictable and high-yielding nature of reactions like the click cycloaddition and the aza-Wittig reaction. This allows for a modular and convergent approach, where different fragments of the target molecule can be synthesized separately and then joined together using the functionality of this compound. This approach is highly valuable in medicinal chemistry for the creation of libraries of related compounds for biological screening. mdpi.comresearchgate.net
Chemical Reactivity and Mechanistic Investigations of 4 Azidobenzaldehyde
Intrinsic Reactivity Profile of the Azido (B1232118) Group
The azido group (-N₃) is an energy-rich functional group that serves as a precursor to highly reactive intermediates. Its chemistry is central to many modern synthetic methodologies.
The thermal decomposition of organic azides like 4-azidobenzaldehyde proceeds through the extrusion of a molecule of dinitrogen (N₂), a thermodynamically favorable process. This initial step is the rate-determining step and leads to the formation of a highly reactive arylnitrene intermediate (4-formylphenylnitrene). scispace.comresearchgate.netrsc.org This decomposition is a stepwise mechanism. scispace.comresearchgate.net
The arylnitrene can exist in two electronic spin states: a singlet state and a triplet state. The thermal decomposition can proceed through two different mechanisms:
A spin-allowed pathway that yields the singlet nitrene. scispace.com
A spin-forbidden pathway involving an intersystem crossing that yields the more stable triplet nitrene. scispace.com
In non-protic or inert solvents, the resulting triplet nitrenes often undergo intermolecular reactions, such as dimerization to form azo compounds (e.g., 4,4'-diformylazobenzene) or hydrogen abstraction from the solvent to form primary amines (e.g., 4-aminobenzaldehyde). worktribe.comacs.org Consequently, the thermal decomposition of aryl azides in solution can often lead to the formation of polymeric tars alongside identifiable products like azo compounds and amines. acs.org In some cases, intramolecular reactions can occur; for instance, the thermolysis of an ortho-azidoaldehyde can lead to the formation of a benzothienoisoxazole, demonstrating intramolecular trapping of the nitrene intermediate. rsc.org
| Intermediate | Reaction Type | Potential Product |
|---|---|---|
| Triplet Nitrene | Dimerization | 4,4'-Diformylazobenzene |
| Triplet Nitrene | Hydrogen Abstraction | 4-Aminobenzaldehyde |
| Nitrene Intermediate | Polymerization/Side Reactions | Polymeric Tars |
Photochemical activation of aryl azides with UV light provides an alternative pathway for generating arylnitrenes, typically favoring the formation of the singlet nitrene intermediate. scispace.combeilstein-journals.org Unlike the thermal pathway, which often leads to products derived from the triplet state, the photochemically generated singlet arylnitrene undergoes a characteristic ring expansion. beilstein-journals.orgd-nb.info
The widely accepted mechanism for this rearrangement involves the following steps:
Nitrene Formation: Upon photolysis, this compound loses N₂ to form the singlet 4-formylphenylnitrene. beilstein-journals.org
Ring Contraction: The singlet nitrene rapidly rearranges to a strained bicyclic intermediate, a 2H-azirine. beilstein-journals.org
Ring Expansion: This azirine intermediate then expands to form a highly electrophilic, seven-membered ring known as a didehydroazepine. beilstein-journals.orgnih.gov
This didehydroazepine intermediate is susceptible to attack by various nucleophiles. beilstein-journals.org In the presence of water, it is trapped to form a 3H-azepinone. d-nb.inforesearchgate.net If the reaction is carried out in an alcohol solvent like methanol (B129727), the corresponding 2-alkoxy-3H-azepine is formed. electronicsandbooks.com This photochemical rearrangement is a key method for synthesizing seven-membered nitrogen-containing heterocycles from readily available aryl azides. d-nb.info The presence of electron-withdrawing groups, such as the aldehyde in this compound, generally facilitates these rearrangements. beilstein-journals.orgelectronicsandbooks.com In some cases, photolysis in the presence of specific nucleophiles can also lead to the formation of amino functionalities. worktribe.com
While the azide (B81097) anion (N₃⁻) is an excellent nucleophile, the covalently bound azido group in this compound is not strongly nucleophilic. acs.org Instead, its primary utility in derivatization comes from its participation in 1,3-dipolar cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), often referred to as "click chemistry."
In these reactions, the azide acts as a 1,3-dipole, reacting with an alkyne (the dipolarophile) to form a stable, five-membered 1,2,3-triazole ring. This reaction is highly efficient, specific, and biocompatible, making this compound a useful reagent for conjugating molecules in materials science and chemical biology. The aldehyde group can be used for immobilization or further functionalization before or after the cycloaddition reaction.
| Reaction Type | Reactant | Product |
|---|---|---|
| Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne (e.g., Phenylacetylene) | 1,4-Disubstituted 1,2,3-Triazole |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclooctyne (B158145) Derivative | Fused Triazole Ring System |
Reactivity of the Aldehyde Functionality
The aldehyde group in this compound exhibits typical electrophilic character and can undergo a variety of standard transformations, provided that the reaction conditions are mild enough to not affect the sensitive azido group.
The aldehyde group can be readily oxidized to the corresponding carboxylic acid, yielding 4-azidobenzoic acid. This transformation requires mild and selective oxidizing agents to avoid decomposition of the azide moiety. Standard, harsh oxidizing agents like potassium permanganate (B83412) under strong acidic or basic conditions are generally not suitable.
Selective methods for aldehyde oxidation that are compatible with the azide group include:
Pinnick Oxidation: This method uses sodium chlorite (B76162) (NaClO₂) buffered with a mild acid (like sodium dihydrogen phosphate, NaH₂PO₄) and a chlorine scavenger (like 2-methyl-2-butene). It is highly effective for converting aldehydes to carboxylic acids in the presence of sensitive functional groups. youtube.com
Oxone®: A potassium peroxymonosulfate (B1194676) compound, Oxone®, can serve as an efficient and mild oxidant for aldehydes. organic-chemistry.org
Tollens' Reagent: The use of silver oxide in aqueous ammonia (B1221849) (Tollens' reagent) is a classic method for selectively oxidizing aldehydes without affecting other functional groups. youtube.com
These methods allow for the efficient synthesis of 4-azidobenzoic acid, a valuable bifunctional molecule used in photoaffinity labeling and as a chemical crosslinker. rsc.org
The aldehyde functionality of this compound can be converted into a primary, secondary, or tertiary amine via reductive amination. wikipedia.orgmasterorganicchemistry.com This one-pot reaction is a powerful method for C-N bond formation and avoids the over-alkylation issues often associated with direct alkylation of amines. masterorganicchemistry.com
The process involves two key steps:
Imine/Iminium Ion Formation: The aldehyde reacts with ammonia, a primary amine, or a secondary amine under weakly acidic conditions to form a hemiaminal, which then dehydrates to form an imine or an iminium ion intermediate. wikipedia.org
Reduction: A mild, selective reducing agent is used to reduce the imine/iminium ion in situ to the corresponding amine. masterorganicchemistry.com
Commonly used reducing agents for this transformation are hydride reagents that are selective for the protonated imine over the starting aldehyde. masterorganicchemistry.com These include:
Sodium cyanoborohydride (NaBH₃CN) wikipedia.orgmasterorganicchemistry.com
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) wikipedia.org
This methodology allows for the synthesis of a diverse range of (4-azidobenzyl)amine derivatives, where the amine portion can be tailored by choosing the appropriate ammonia or amine starting material. redalyc.orgresearchgate.net
| Transformation | Reagents | Product Class |
|---|---|---|
| Oxidation | Sodium Chlorite (NaClO₂), NaH₂PO₄ | Carboxylic Acid (4-Azidobenzoic acid) |
| Reductive Amination | Ammonia (NH₃), then NaBH₃CN | Primary Amine (4-Azidobenzylamine) |
| Primary/Secondary Amine (RNH₂/R₂NH), then NaBH(OAc)₃ | Secondary/Tertiary Amine |
Condensation Reactions with Various Nucleophiles
The aldehyde functional group in this compound is a reactive electrophilic center that readily participates in condensation reactions with a variety of nucleophiles. These reactions typically involve the nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule to form a new double bond. The azide moiety generally remains intact under the mild conditions used for these condensations, making this compound a valuable bifunctional building block.
Two of the most common condensation reactions involving this compound are the formation of Schiff bases and the Knoevenagel condensation.
Schiff Base Formation: Primary amines react with this compound to form imines, also known as Schiff bases. This reaction involves the nucleophilic attack of the amine on the aldehyde carbon, forming a hemiaminal intermediate which then dehydrates. The resulting imine contains both the azide group, available for subsequent reactions like cycloadditions, and the newly formed C=N bond. This reactivity is widely exploited in the synthesis of more complex molecules. For instance, Schiff bases derived from 4-aminobenzoic acid and various benzaldehydes have been synthesized and characterized. rjptonline.orgasianpubs.org The general mechanism involves the nucleophilic addition of the amine to the carbonyl group. rjptonline.org
Knoevenagel Condensation: This reaction involves the condensation of this compound with compounds containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malonic acid or its esters. wikipedia.org The reaction is typically catalyzed by a weak base, like an amine, which deprotonates the active methylene compound to form a carbanion. wikipedia.orgsigmaaldrich.com This carbanion then acts as a nucleophile, attacking the aldehyde to form an α,β-unsaturated product after dehydration. sigmaaldrich.com The Knoevenagel-Doebner modification uses pyridine (B92270) as a catalyst and solvent, often leading to subsequent decarboxylation when malonic acid is used. organic-chemistry.orgtue.nl
The following table summarizes the condensation reactions of this compound with representative nucleophiles.
| Nucleophile Class | Specific Nucleophile | Reaction Type | Product Type |
|---|---|---|---|
| Primary Amines | Aniline | Schiff Base Formation | N-(4-azidobenzylidene)aniline |
| Hydrazines | Hydrazine | Condensation | This compound hydrazone |
| Hydroxylamines | Hydroxylamine | Condensation | This compound oxime |
| Active Methylene Compounds | Diethyl malonate | Knoevenagel Condensation | Diethyl 2-(4-azidobenzylidene)malonate |
| Active Methylene Compounds | Malononitrile | Knoevenagel Condensation | 2-(4-Azidobenzylidene)malononitrile |
Concerted Reactivity of Azide and Aldehyde Moieties
While the azide and aldehyde groups of this compound can react independently, its utility is significantly enhanced in reactions where both moieties participate in a concerted or sequential one-pot manner. This bifunctional nature allows for the rapid construction of complex molecular architectures. A prime example is the intramolecular aza-Wittig reaction, particularly in ortho-substituted azidobenzaldehydes, which are used to construct nitrogen-containing heterocycles. ehu.esresearchgate.net In these domino reactions, an iminophosphorane is formed from the azide, which then reacts with the neighboring aldehyde group to form a cyclic imine. semanticscholar.orgmdpi.com
For the para-substituted this compound, this concerted reactivity is often exploited in multicomponent reactions (MCRs). In these processes, the aldehyde undergoes an initial transformation, and the azide group is then utilized in a subsequent cyclization step, often without isolating the intermediate.
An illustrative example is the combination of the Ugi four-component reaction (U-4CR) with click chemistry. beilstein-journals.org In this strategy, this compound can be used as the aldehyde component in an Ugi reaction with an amine, a carboxylic acid, and an isocyanide. The product is an α-acylamino amide that retains the azide functionality. This azide can then undergo a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC) to form a triazole, effectively linking the Ugi product to another molecule. beilstein-journals.org This sequential Ugi/click approach demonstrates the planned, concerted use of both reactive centers to build peptidomimetics and other complex structures. beilstein-journals.org
Similarly, the aza-Wittig reaction can be part of a cascade sequence. The azide group of this compound can be converted into an iminophosphorane (aza-ylide) via the Staudinger reaction with a phosphine (B1218219). wikipedia.orgchem-station.com This intermediate can then react with another carbonyl compound. More elegantly, in intramolecular scenarios with ortho-azidobenzaldehydes, the newly formed iminophosphorane can react with other functional groups that were produced via condensation at the aldehyde position, leading to the synthesis of various N-heterocycles. semanticscholar.orgmdpi.com These cascade reactions, which combine multiple bond-forming events in a single operation, highlight the synthetic power derived from the concerted reactivity of the aldehyde and azide groups.
In-depth Mechanistic Elucidation of Key Reactions
The diverse reactivity of this compound stems from the formation of several key transient intermediates, which are typically short-lived and highly reactive. Elucidating the structure and properties of these intermediates is crucial for understanding and controlling reaction mechanisms.
Nitrenes : Aryl azides are well-known precursors to nitrenes (R-N:), the nitrogen analogs of carbenes. wikipedia.org Upon thermolysis or photolysis, this compound can extrude a molecule of dinitrogen (N₂) to generate the corresponding 4-formylphenylnitrene. wikipedia.orgnih.gov This intermediate is a highly reactive electrophile with a sextet of electrons on the nitrogen atom. wikipedia.org Arylnitrenes can exist in either a singlet state (with paired electrons) or a triplet state (with unpaired electrons), which have different reactivities. acs.org These transient species are often studied using techniques like electron paramagnetic resonance (EPR) spectroscopy, which can detect the triplet state, and time-resolved spectroscopy to observe their formation and decay. nih.govacs.orgacs.org The involvement of nitrene intermediates has been proposed in various reactions, including intramolecular insertions and rearrangements. researchgate.netslideshare.net
Iminophosphoranes (Aza-ylides) : In the presence of phosphines (e.g., triphenylphosphine), the azide group of this compound undergoes the Staudinger reaction to form an iminophosphorane, also known as an aza-ylide (R₃P=NR'). chem-station.com This intermediate is central to the aza-Wittig reaction, where it subsequently reacts with carbonyls to form imines. wikipedia.org The formation of the iminophosphorane is a critical step in many syntheses of nitrogen-containing heterocycles. ehu.essemanticscholar.org
Azidohydrins : In acid-catalyzed reactions with carbonyl compounds, such as the Schmidt reaction, the azide can act as a nucleophile. nih.govwikipedia.org The reaction of an azide with an aldehyde is proposed to proceed through an unstable azidohydrin intermediate, formed by the addition of the azide to the protonated carbonyl group. nih.govorganic-chemistry.org This intermediate rapidly undergoes rearrangement with the loss of N₂ to yield the final amide or nitrile product. nih.govwikipedia.org The formation of these intermediates is often inferred from the product distribution and mechanistic studies of analogous reactions. nih.govunc.edu
Azide Radicals (N₃•) : Under certain conditions, such as single electron transfer (SET) processes, the azide group can be converted into a transient azide radical (N₃•). rsc.org This highly reactive open-shell species can participate in various transformations, including addition to unsaturated bonds and hydrogen atom abstraction. rsc.org The study of these radical intermediates helps to explain reaction pathways that are not accounted for by traditional ionic mechanisms.
The outcome of reactions involving this compound is often governed by a competition between different pathways, which can be understood through the lens of kinetic and thermodynamic control.
Kinetic vs. Thermodynamic Control : A reaction is under kinetic control when the product distribution is determined by the relative rates of formation of the products. The major product is the one that is formed fastest, originating from the transition state with the lowest activation energy (Ea). orientjchem.org This is often favored at lower temperatures, where reactions are effectively irreversible. Conversely, a reaction is under thermodynamic control when the product ratio reflects the relative stabilities of the products themselves. This scenario is favored at higher temperatures, where the reactions are reversible, allowing equilibrium to be established and the most stable product (lowest Gibbs free energy, ΔG) to predominate.
For example, in electrophilic additions to conjugated systems that might be formed from this compound (e.g., via a Knoevenagel condensation), two different adducts can form. The kinetically favored product may form more quickly due to a lower activation barrier, while the thermodynamically favored product, although formed more slowly, is more stable.
Determining Parameters : Kinetic and thermodynamic parameters such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) are determined through kinetic studies. orientjchem.org These studies often involve monitoring the reaction progress over time under various conditions (e.g., temperature, concentration). orientjchem.orgsphinxsai.com For instance, the kinetics of azidization of related aromatic compounds have been studied to determine rate constants and understand the influence of the solvent and leaving group on the reaction rate. osti.gov The Arrhenius and Eyring equations are used to calculate these activation parameters from temperature-dependent rate data. orientjchem.org
Computational Insights : Due to the transient nature of many intermediates, computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating reaction mechanisms. nih.gov Computational studies can map the potential energy surface of a reaction, allowing for the calculation of the energies of reactants, transition states, intermediates, and products. This provides theoretical values for activation barriers and reaction enthalpies, helping to predict whether a reaction will be under kinetic or thermodynamic control and to rationalize experimental observations. nih.gov
The following table presents representative parameters that distinguish kinetically and thermodynamically controlled reaction pathways.
| Parameter | Kinetic Product | Thermodynamic Product |
|---|---|---|
| Governing Factor | Rate of formation | Product stability |
| Relative Energy of Transition State | Lower (Lower Ea) | Higher (Higher Ea) |
| Relative Energy of Product | Higher (Less stable) | Lower (More stable) |
| Favored Reaction Conditions | Low temperature, short reaction time | High temperature, long reaction time |
| Reversibility | Often irreversible | Requires reversibility |
Click Chemistry and Bioorthogonal Applications of 4 Azidobenzaldehyde
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a flagship example of "click chemistry," is a robust and highly efficient method for covalently linking molecules. nih.gov The reaction involves the [3+2] cycloaddition between an azide (B81097) and a terminal alkyne, catalyzed by a copper(I) species, to form a stable 1,2,3-triazole ring. wgtn.ac.nznih.gov This transformation is widely used due to its reliability, mild reaction conditions, and compatibility with numerous functional groups. wgtn.ac.nz
A defining feature of the CuAAC reaction is its exceptional regioselectivity. Unlike the uncatalyzed thermal Huisgen cycloaddition, which typically yields a mixture of 1,4- and 1,5-disubstituted triazole isomers, the copper(I)-catalyzed process exclusively produces the 1,4-disubstituted regioisomer. nih.gov This high degree of control is critical in applications where precise molecular architecture is essential, such as in the development of pharmaceuticals and functional biomaterials. When 4-azidobenzaldehyde reacts with a terminal alkyne in the presence of a Cu(I) catalyst, it reliably forms the corresponding 1-aryl-4-substituted-1,2,3-triazole. nih.govresearchgate.net This regioselectivity stems from a catalytic cycle involving the formation of a copper-acetylide intermediate, which then reacts with the azide. wgtn.ac.nz The resulting triazole ring is chemically stable, resistant to hydrolysis, oxidation, and reduction, and can act as a stable replacement for the amide bond in peptidomimetics. nih.gov
The efficiency of the CuAAC reaction with substrates like this compound can be fine-tuned by optimizing several parameters, including the copper source, ligands, solvent, and temperature.
Copper Source and Ligands: While various Cu(I) salts like CuI, CuBr, and Cu(OAc)₂ can be used, CuI often provides excellent conversion rates. researchgate.net In many protocols, the active Cu(I) catalyst is generated in situ from a more stable Cu(II) salt, such as CuSO₄, using a reducing agent like sodium ascorbate. nih.gov The role of ligands is crucial for stabilizing the Cu(I) oxidation state, preventing disproportionation, and enhancing catalytic activity, especially in complex media. researchgate.net
Solvent and Temperature: CuAAC reactions are versatile and can be performed in a wide range of solvents, including polar organic solvents like methanol (B129727) (MeOH), ethanol (B145695) (EtOH), dimethylformamide (DMF), and even water, making the reaction amenable to bioconjugation applications. wgtn.ac.nzresearchgate.net Reaction temperatures can vary from room temperature to elevated temperatures (e.g., 60-100 °C) to decrease reaction times or improve yields, particularly with less reactive substrates. nih.govresearchgate.net Microwave irradiation has also been employed to accelerate the reaction, significantly reducing reaction times from hours to minutes. researchgate.net
Table 1: Representative Conditions for Azide-Alkyne Cycloadditions This table presents a generalized summary of conditions reported for cycloaddition reactions involving aryl azides, including derivatives of azidobenzaldehyde.
| Catalyst System | Reducing Agent | Solvent | Temperature | Typical Reaction Time | Reference |
|---|---|---|---|---|---|
| CuSO₄•5H₂O (10 mol%) | Sodium Ascorbate (20 mol%) | MeOH | 100 °C | 48 h | nih.gov |
| I₂ (15 mol%) | None | MeOH | 80 °C | 24 h | nih.gov |
| InCl₃ (10 mol%) | None | MeOH | 100 °C | 48 h | nih.gov |
| Cu(OAc)₂ / Vitamin C | Vitamin C | Not Specified | Not Specified | Not Specified | beilstein-journals.org |
The CuAAC reaction exhibits a broad scope, tolerating a wide pH range (4-12) and a variety of functional groups. wgtn.ac.nz However, its application is not without limitations. The primary drawback, especially for in vivo studies, is the cytotoxicity associated with the copper catalyst. wgtn.ac.nznih.gov This can lead to undesirable side reactions, such as the degradation of peptide chains, which has necessitated a switch to alternative conjugation methods in some sensitive biological applications. wgtn.ac.nz
Furthermore, the substrate scope can be limited by certain functionalities. For instance, in an Ugi/Click multicomponent reaction sequence, the use of aldehydes bearing strong electron-withdrawing groups was found to decrease reaction yields. beilstein-journals.org Similarly, the presence of strong coordinating groups on a substrate, such as a 3,4,5-trimethoxyphenyl residue on an azidochalcone, can completely suppress the catalytic activity of the copper center by chelating the metal ion. mdpi.com
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound Derivatives
To overcome the cytotoxicity issues of CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction proceeds under physiological conditions without the need for a metal catalyst. researchgate.netnih.gov SPAAC utilizes a strained cyclooctyne (B158145), such as bicyclo[6.1.0]nonyne (BCN) or dibenzocyclooctynol (DIBO), which reacts rapidly with azides like this compound or its derivatives. wgtn.ac.nzresearchgate.net
SPAAC has proven to be a straightforward and versatile strategy for bioconjugation. nih.gov It has been successfully used for the selective modification of biomolecules both in vitro and on the surface of living cells, with no apparent toxicity. rsc.orgresearchgate.net For example, fluorogenic probes containing an azide group have been coupled to peptides functionalized with a cyclooctyne moiety under physiological pH, demonstrating the reaction's utility in real-time biological labeling. rsc.org The modularity of SPAAC makes it an excellent choice for constructing complex bioconjugates, such as dual-labeled ligands for targeted tumor imaging. nih.gov
Staudinger Ligation in Bioconjugation Contexts
The Staudinger ligation is another powerful bioorthogonal reaction that involves the covalent coupling of an azide with a specifically engineered triarylphosphine. wgtn.ac.nznih.gov The reaction is highly chemoselective and proceeds via the formation of an aza-ylide intermediate, which then rearranges to form a stable amide bond, driven by the expulsion of dinitrogen gas. nih.gov A key modification to the classical Staudinger reaction involves placing an electrophilic trap (typically a methyl ester) ortho to the phosphorus atom on one of the phenyl rings. This facilitates an intramolecular cyclization and subsequent hydrolysis to yield the final conjugate. wgtn.ac.nz
This method has been effectively used to conjugate peptides to a porphyrin core. In one such synthesis, 3-azidobenzaldehyde (B2610746) was used as a precursor to create a tetra-azido porphyrin, which was then ligated with four phosphine-containing peptide units. nih.gov Despite its utility, the scope of the Staudinger ligation can be somewhat limited by the poor water solubility of many phosphine (B1218219) reagents and their susceptibility to air oxidation. nih.gov
Proximity-Induced Cycloaddition and Bioconjugation Strategies
Proximity-induced reactions represent a sophisticated strategy for bioconjugation, leveraging a two-step mechanism to achieve high effective molarity and facilitate otherwise slow reactions. wgtn.ac.nz This approach typically involves an initial, reversible binding event that brings the two reactive partners—an azide and an alkyne—into close proximity, thereby promoting a rapid, irreversible intramolecular cycloaddition. wgtn.ac.nz
Research in this area has explored the reaction between aryl azido (B1232118) aldehydes, such as derivatives of this compound, and secondary amino alkynes. wgtn.ac.nz The initial reversible step is the formation of an aminal intermediate. This brings the azide and alkyne functionalities close enough to undergo a successful intramolecular cycloaddition. While this specific system showed limitations for bioorthogonal applications due to the kinetics of aminal formation, it proved to be a straightforward method for synthesizing 1,2,3-triazole-fused 1,4-benzodiazepines under mild conditions. wgtn.ac.nz A similar strategy using intermediates derived from 2-azidobenzaldehyde (B97285) has also been employed to synthesize triazolo-benzazepine derivatives through intramolecular 1,3-dipolar cycloaddition. acs.org These findings highlight the potential of proximity-induced strategies for accessing complex heterocyclic scaffolds. wgtn.ac.nz
Development of Bioorthogonal Probes and Labels
This compound serves as a critical building block in the development of sophisticated tools for chemical biology. Its dual functionality, featuring a reactive aldehyde group and a bioorthogonal azido group, allows for its incorporation into a variety of molecular probes and labels. These probes are instrumental in studying complex biological processes within living systems without interfering with their native functions.
Design and Synthesis of Fluorogenic Tags for Biological Systems
Fluorogenic tags are molecules that are initially non-fluorescent or weakly fluorescent but become brightly fluorescent upon reacting with a specific target. This "turn-on" mechanism is highly advantageous for biological imaging as it minimizes background fluorescence and enhances signal-to-noise ratios. This compound is a key precursor in the synthesis of such fluorogenic azido-labels. rsc.orgnih.gov
The design strategy often involves creating a donor-π-acceptor chromophore where the azide group initially quenches fluorescence. google.com Upon a bioorthogonal reaction, such as a strain-promoted azide-alkyne cycloaddition (SPAAC), the electronic properties of the molecule are altered, leading to a significant increase in fluorescence quantum yield. rsc.org
One synthetic approach involves the condensation of this compound with a suitable heterocyclic methylene (B1212753) compound. For example, it can be reacted with 2-(3-cyano-4,5,5-trimethyl-2,5-dihydrofuran-2-ylidene)malononitrile to produce an azido-substituted DCDHF-based fluorogen. nih.gov Another method involves reacting this compound with a 2-methyl-substituted benzothiazole (B30560) derivative in the presence of a base like sodium methoxide (B1231860) (NaOMe) in dimethyl sulfoxide (B87167) (DMSO). rsc.org The resulting intermediate can then be converted to the final fluorogenic dye. rsc.org These azido-labels remain virtually non-fluorescent in aqueous media but exhibit intense fluorescence after undergoing a "click" reaction with a cyclooctyne-modified peptide, forming a fluorescent triazole product. rsc.org Some of these tags display large Stokes shifts, which is beneficial for multiplex imaging applications. rsc.org
| Fluorogenic Probe Synthesis | Reactants | Key Features of Product | Reference |
| DCDHF-based Fluorogen | This compound, 2-(3-cyano-4,5,5-trimethyl-2,5-dihydrofuran-2-ylidene)malononitrile | Photoactivatable; azide converts to a fluorescent amine upon illumination. | nih.gov |
| Benzothiazole-based Dye | This compound, 2-methyl-6-nitro-1,3-benzothiazole | Non-fluorescent azide becomes intensely fluorescent after click reaction; large Stokes shift. | rsc.org |
Photoaffinity Labeling for Protein-Ligand Interaction Studies
Photoaffinity labeling (PAL) is a powerful technique used to identify and map the binding sites of ligands on their target proteins. nih.gov This method relies on a photoreactive group that, upon activation with light, forms a highly reactive intermediate capable of forming a covalent bond with nearby amino acid residues in the binding pocket. nih.govdtic.mil The aryl azide group of this compound is an excellent photoreactive moiety for this purpose. mdpi.com
Upon irradiation with UV light (typically around 260-360 nm), the phenyl azide group in a probe derived from this compound releases nitrogen gas (N₂) to generate a highly reactive nitrene intermediate. google.comnih.gov This nitrene can then non-specifically insert into C-H and N-H bonds of amino acids in close proximity, resulting in a stable, covalent cross-link between the ligand and its target protein. nih.gov This covalent capture allows for the identification of transient or low-affinity interactions that are otherwise difficult to detect. nih.gov
Probes for PAL are often designed with three key components: a pharmacophore for target recognition, the photoreactive aryl azide group, and a reporter tag (e.g., a terminal alkyne or biotin) for subsequent detection and purification. mdpi.com this compound can be chemically modified and incorporated into the structure of a known ligand to create a photoaffinity probe. For instance, it has been used in the synthesis of photoaffinity probes for paclitaxel, a tubulin-binding anticancer agent, to elucidate its binding site on microtubules. dtic.milresearchgate.net
| Photoreactive Group | Activation | Reactive Intermediate | Reaction | Application | Reference |
| Phenyl Azide | UV Light | Phenylnitrene | C-H and N-H bond insertion | Capturing protein-ligand interactions | nih.gov |
| Benzophenone | UV Light (350-360 nm) | Ketyl Radical | C-H bond abstraction | Studying protein-protein interactions | nih.govmdpi.com |
| Diazirine | UV Light | Carbene | C-H bond insertion | Identifying protein-DNA contacts | nih.govresearchgate.net |
Site-Specific Bioconjugation to Macromolecules (e.g., Proteins, Antibodies)
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule such as a protein or antibody. papyrusbio.com this compound is a valuable tool for achieving site-specific bioconjugation, primarily through the azide-alkyne "click" reaction. papyrusbio.com The aldehyde functionality allows for initial, selective reaction with specific sites on a macromolecule, thereby introducing the azide group for subsequent bioorthogonal ligation.
A common strategy involves reacting the aldehyde group of this compound with an N-terminal cysteine or other engineered functionalities on a protein. More frequently, this compound is used to functionalize other molecules that are then attached to the macromolecule. For example, hyaluronic acid (HA), a polysaccharide, can be modified with alkyne groups and then reacted with this compound via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to create an aldehyde-functionalized HA (HA-BZA). stanford.edunih.gov This aldehyde-rich polymer can then be cross-linked with hydrazine-modified proteins or other polymers to form hydrogels for 3D cell culture. nih.gov
This approach allows for the precise attachment of drugs, imaging agents, or polymers to specific locations on a protein or antibody. papyrusbio.com Site-specific conjugation is superior to non-specific methods (like modifying lysine (B10760008) residues), as it yields homogeneous products with preserved biological activity and predictable properties, which is particularly important for the development of antibody-drug conjugates (ADCs). nih.gov
Application in Genetic Code Expansion for Non-Standard Amino Acid Incorporation
Genetic code expansion is a revolutionary technology that enables the site-specific incorporation of non-standard amino acids (nsAAs) with novel functionalities into proteins during translation. biorxiv.orgbiorxiv.org This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that recognizes the nsAA and directs its insertion in response to a reassigned codon, typically the amber stop codon (UAG). biorxiv.orgbiorxiv.org
4-Azido-L-phenylalanine (pAzF), a derivative of this compound, is one of the most widely used nsAAs for genetic code expansion. biorxiv.orgbiorxiv.org Once incorporated into a target protein, the azide group of pAzF serves as a chemical handle for bioorthogonal chemistry. It allows for the precise, post-translational modification of the protein with a wide array of probes, drugs, or other molecules via click reactions, without affecting the native amino acid residues. biorxiv.org
Recent advancements have focused on creating engineered bacterial strains that can biosynthesize pAzF directly from less expensive precursors like 4-azido-benzoic acid, which can be derived from this compound. biorxiv.orgbiorxiv.org This integration of nsAA biosynthesis and incorporation streamlines the production of proteins with novel chemical functionalities and makes the technology more accessible for industrial-scale manufacturing of therapeutics and advanced biomaterials. biorxiv.org
Applications in Advanced Organic Synthesis and Heterocyclic Chemistry
Utilization as a Building Block for Complex Organic Molecules
As a versatile intermediate, 4-azidobenzaldehyde is instrumental in the multi-step synthesis of high-value organic compounds, including active pharmaceutical ingredients (APIs) and other bioactive molecules.
In the pharmaceutical industry, the synthesis of an Active Pharmaceutical Ingredient (API) is a complex process that relies on versatile intermediate compounds. pharmanoble.com Intermediates are the chemical building blocks that undergo a series of reactions to ultimately form the final API. this compound, with its two reactive sites, functions as a crucial intermediate. The aldehyde group can participate in reactions such as condensations and multicomponent reactions to build a core molecular framework, while the azide (B81097) group can be used for subsequent modifications. This dual functionality allows chemists to introduce specific structural features and functional groups necessary for the biological activity of the final drug substance. cam.ac.uk The azide moiety is particularly useful as it can be converted into an amine or used in bioorthogonal reactions like click chemistry, providing a powerful tool for late-stage functionalization in a synthetic route.
Heterocyclic compounds are foundational to many pharmaceuticals due to their diverse biological activities. sciprofiles.com this compound serves as a key precursor for several classes of these compounds.
Quinazolines: The quinazoline scaffold is a privileged structure found in numerous bioactive natural products and pharmaceuticals. mdpi.commdpi.com Synthetic methods to produce quinazoline derivatives are a central focus for medicinal chemists. sciprofiles.com While many syntheses involving azidobenzaldehydes focus on the 2-azido isomer for direct intramolecular cyclization, the azidobenzaldehyde scaffold is broadly recognized for its role in constructing these heterocycles. mdpi.commdpi.com For instance, multicomponent reactions initiated with an azidobenzaldehyde can lead to intermediates that are then cyclized to form various quinazoline derivatives, including quinazolin-4(3H)-ones and 3,4-dihydroquinazolines. mdpi.com
Triazoles: The triazole ring is another important pharmacophore known for a wide range of therapeutic applications, including antifungal and anticancer properties. frontiersin.orgnih.gov The azide group of this compound is a direct precursor to the 1,2,3-triazole ring via the well-established azide-alkyne cycloaddition reaction (click chemistry). nih.gov This reaction allows for the efficient linking of the 4-formylphenyl moiety to other molecules containing an alkyne group, creating complex triazole-containing compounds with potential therapeutic value. frontiersin.org The synthesis of 1,2,3-triazoles from azides is a robust and widely used method in medicinal chemistry. frontiersin.orgfrontiersin.org
| Heterocycle | Synthetic Utility of this compound | Potential Bioactivities |
| Quinazoline | Serves as a building block in multicomponent reactions that lead to quinazoline derivatives. mdpi.commdpi.com | Anticancer, Anti-inflammatory, Antimicrobial nih.gov |
| 1,2,3-Triazole | The azide group reacts with alkynes (click chemistry) to form the triazole ring. frontiersin.orgnih.gov | Antifungal, Antibacterial, Anticancer frontiersin.orgnih.gov |
Synthesis of Nitrogen-Containing Heterocycles
Specific chemical reactions highlight the utility of the azidobenzaldehyde scaffold in constructing key nitrogen-containing heterocyclic systems like quinolines and indoles.
The quinoline (B57606) ring is a privileged scaffold found in many drug molecules and bioactive compounds. mdpi.comnih.govexlibrisgroup.com A powerful method for synthesizing quinoline derivatives is the [4+2] annulation (or cycloaddition) reaction. This strategy is particularly effective using ortho-azidobenzaldehydes, where the proximity of the azide and aldehyde groups facilitates intramolecular cyclization. mdpi.comconsensus.app In these reactions, the o-azidobenzaldehyde acts as a four-atom component that reacts with a two-atom component (the dienophile). mdpi.com The reaction can proceed through various pathways, including direct Diels-Alder type reactions or sequential condensation and cyclization steps, to yield a diverse array of quinoline structures. mdpi.comnih.gov This methodology has been successfully applied to synthesize fused, spiro-, and polycyclic quinolines, as well as substituted quinolines like quinoline-4-ols and 4-aminoquinolines. mdpi.comnih.govexlibrisgroup.com
Note: This intramolecular annulation is specific to the ortho-isomer due to the required proximity of the reacting groups.
The aza-Wittig reaction is a versatile and efficient method for forming nitrogen-containing heterocycles. The reaction involves the treatment of an organic azide with a phosphine (B1218219) (like triphenylphosphine) to form an iminophosphorane, which then reacts with a carbonyl group to form an imine and triphenylphosphine oxide. When this sequence occurs intramolecularly, it leads to the formation of a cyclic system.
For the synthesis of quinolines, o-azidobenzaldehydes are ideal starting materials. nih.govsemanticscholar.org The synthesis often proceeds as a cascade or domino reaction. First, the azide group of o-azidobenzaldehyde reacts with triphenylphosphine to form an iminophosphorane. This intermediate then undergoes a Knoevenagel condensation with a suitable carbonyl compound, followed by an intramolecular aza-Wittig reaction, which closes the ring to form the quinoline core. nih.govresearchgate.net This cascade approach is highly efficient for producing 2,3-substituted quinolines and 3-sulfonyl-substituted quinolines in good to excellent yields. mdpi.comnih.gov Similar strategies using azido-cinnamates (derived from azidobenzaldehydes) can be employed for the synthesis of indole scaffolds.
| Reaction | Key Intermediate from Azide | Resulting Heterocycle | Ref. |
| Knoevenagel/Aza-Wittig Cascade | Iminophosphorane | Substituted Quinolines | nih.gov |
| Staudinger/Aza-Wittig Sequence | Iminophosphorane | Furan-fused Quinolines | nih.gov |
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials, are powerful tools for generating molecular diversity. nih.govnih.gov The Ugi four-component reaction (Ugi-4CR) is one of the most prominent MCRs, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a peptide-like α-acetamido carboxamide. nih.govwikipedia.org
This compound can serve as the aldehyde component in the Ugi reaction. mdpi.com The resulting Ugi product contains a pendant azido (B1232118) group, which is a versatile functional handle for post-Ugi modifications. This strategy is central to diversity-oriented synthesis, where the initial Ugi product is further elaborated to create libraries of complex molecules. nih.gov For example, the azide group can undergo a subsequent azide-alkyne cycloaddition to form a triazole, or it can be reduced to an amine for further derivatization.
This approach is particularly valuable in the synthesis of peptidomimetics—molecules that mimic the structure and function of peptides but often have improved pharmacological properties. nih.govnih.gov The Ugi reaction itself produces peptide-like structures, and by using functionalized components like this compound, chemists can introduce additional structural elements and cyclic constraints, which are important features of many peptidomimetics. nih.govnih.govresearchgate.net Sequential Ugi/Staudinger/aza-Wittig reactions have been developed to create complex, polycyclic heterocyclic systems from azidobenzaldehyde precursors. mdpi.com The Ugi-azide variation of the reaction, where the carboxylic acid is replaced by an azide source (like sodium azide or TMS-azide), leads to the formation of tetrazoles, which are known cis-amide bond bioisosteres, further enhancing its utility in peptidomimetic design. nih.govresearchgate.net
Asymmetric Synthesis and Chiral Induction with this compound Derivatives
Asymmetric synthesis is a critical field in organic chemistry focused on the selective production of a single enantiomer of a chiral molecule. Aldehydes are versatile starting materials in asymmetric synthesis, and the functional handles of this compound—the aldehyde and the azide groups—offer multiple avenues for its use in generating chiral molecules with high enantiomeric purity.
One major strategy involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.net For example, this compound can be reacted with a chiral amine or amino alcohol to form a chiral imine or oxazolidine derivative. The inherent chirality of the auxiliary can then sterically guide the approach of a nucleophile to the imine carbon, leading to the diastereoselective formation of a new stereocenter. Subsequent removal of the auxiliary reveals the chiral product. Evans oxazolidinones and pseudoephedrine are well-known auxiliaries that have been successfully used in the asymmetric alkylation and aldol (B89426) reactions of carbonyl compounds. wikipedia.org
Catalytic asymmetric reactions represent another powerful approach. Here, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. The aldehyde group of this compound can participate in various catalytic asymmetric transformations. For instance, nickel-catalyzed asymmetric aldol reactions have been developed for substrates containing an azido group, such as N-azidoacetyl-1,3-thiazolidine-2-thione, which reacts with aromatic aldehydes to give anti-aldol adducts with excellent stereocontrol. nih.gov This demonstrates the compatibility of the azide functionality with chiral Lewis acid catalysis.
Furthermore, recent studies have shown that 2-azidobenzaldehyde (B97285) can serve as a substrate in a nickel-catalyzed enantioselective hydroamination of unactivated alkenes, producing chiral arylamines in good yield and with high enantiomeric excess (up to 92% ee). acs.org This highlights the potential of the azidobenzaldehyde scaffold in transition metal-catalyzed asymmetric reactions where the azide group is converted into an amine in the final product.
The potential applications of this compound derivatives in asymmetric synthesis are outlined below:
| Asymmetric Strategy | Description | Potential Chiral Product |
| Chiral Auxiliaries | Attachment of a chiral auxiliary (e.g., from a chiral amino alcohol) to the aldehyde to form a chiral imine or oxazolidine, followed by a diastereoselective nucleophilic addition and auxiliary removal. | Chiral amines, alcohols, or other adducts. |
| Chiral Catalysis | Reaction of the aldehyde with a nucleophile in the presence of a chiral Lewis acid or organocatalyst to achieve enantioselective bond formation. | Chiral secondary alcohols (e.g., via asymmetric allylation or aldol reaction). |
| Substrate in Asymmetric Transformations | Use of this compound as a building block in reactions like asymmetric hydroamination, where the azido group is transformed into a chiral amine center. | Chiral primary amines. |
These strategies leverage the reactivity of the aldehyde group to create new stereocenters, while the azide group can be retained for further functionalization (e.g., via click chemistry) or transformed into other functional groups.
Role in Catalysis Chemistry and Ligand Design
This compound is a valuable bifunctional molecule for the design and synthesis of ligands used in catalysis. Its two distinct functional groups, the aldehyde and the azide, provide orthogonal handles for constructing complex molecular architectures and for attachment to catalytic centers or solid supports.
The azide group is particularly well-suited for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). organic-chemistry.org This reaction is highly efficient, specific, and tolerant of a wide range of functional groups, making it an ideal tool for ligand modification. organic-chemistry.orgnih.gov A pre-synthesized ligand containing a terminal alkyne can be readily "clicked" with this compound. This introduces a benzaldehyde (B42025) moiety that can be used for further reactions. Conversely, a ligand scaffold can be functionalized with an azide, and this compound can be used to introduce an aldehyde group via other means, with the azide serving as a point of attachment for other functionalities. This modular approach allows for the rapid generation of ligand libraries for catalyst screening and optimization. nih.gov
The aldehyde group offers a different set of synthetic possibilities for ligand construction. It can readily undergo condensation reactions with primary amines to form Schiff base (imine) ligands. researchgate.net Schiff base compounds are among the most common and versatile ligands in coordination chemistry, capable of coordinating to a wide range of metal ions to form stable complexes. nih.gov By reacting this compound with various chiral or achiral mono- or diamines, a diverse array of polydentate ligands can be synthesized. The resulting azido-functionalized Schiff base ligands can then be used to prepare metal complexes. The azide group remains available for post-coordination modification via click chemistry, allowing for the attachment of the catalyst to surfaces, polymers, or biomolecules. nih.govbeilstein-journals.org
The dual functionality of this compound enables its use in several key areas of catalysis and ligand design:
Modular Ligand Synthesis: The azide allows for the easy incorporation of the benzaldehyde unit into larger molecular frameworks using click chemistry.
Immobilization of Catalysts: A catalyst bearing a ligand derived from this compound can be attached to a solid support functionalized with alkyne groups, facilitating catalyst recovery and reuse.
Synthesis of Metalloligands: An organometallic complex can be functionalized with an alkyne group and then reacted with an azido-containing ligand derived from this compound to create more complex, multifunctional catalytic systems. nih.gov
Preparation of Bifunctional Catalysts: The azide and aldehyde groups can be used to introduce different catalytic functionalities onto a single ligand scaffold.
The table below summarizes the roles of the functional groups of this compound in ligand design.
| Functional Group | Key Reaction Type | Application in Ligand/Catalyst Design |
| Azide (-N₃) | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) | Attachment to alkyne-functionalized supports, biomolecules, or other ligands; Post-synthetic modification of metal complexes. nih.gov |
| Aldehyde (-CHO) | Schiff Base Condensation (Imine Formation) | Formation of the primary ligand backbone by reaction with amines; Creation of polydentate chelating agents. researchgate.net |
Through the strategic use of its aldehyde and azide functionalities, this compound serves as a versatile building block for the development of advanced ligands and catalytic systems with tailored properties.
Applications in Materials Science and Polymer Chemistry
Functional Material Development Through Azide-Based Chemistry
The azide (B81097) moiety of 4-azidobenzaldehyde is a cornerstone for developing functional materials through efficient and specific chemical transformations. Its ability to undergo 1,3-dipolar cycloaddition reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the covalent linking of molecules to polymer backbones and surfaces. smolecule.com This has been explored for creating materials with tailored properties. smolecule.com
This compound is instrumental in the functionalization of polymers and the covalent grafting of molecules onto material surfaces. The aldehyde can be used in initial reactions, while the azide provides a reactive handle for subsequent modifications, or vice-versa.
A notable application is in the engineering of hydrogels for biomedical applications. In one strategy, hyaluronic acid (HA), a naturally occurring polysaccharide, is first modified with alkyne groups. Subsequently, this compound is "clicked" onto the alkyne-functionalized HA via a copper-mediated cycloaddition reaction. nih.gov This converts the alkyne groups into benzaldehyde (B42025) moieties (HA-BZA). nih.govstanford.edu This modified HA can then be cross-linked with other polymers, such as hydrazine-modified elastin-like proteins (ELP-HYD), through the spontaneous formation of hydrazone bonds. stanford.edu This process allows for the creation of precisely engineered hydrogel networks suitable for 3D cell culture. stanford.edunih.gov
Another example involves the modification of carboxymethyl chitosan (B1678972) (CMCS), a biocompatible polymer. bcrcp.ac.in In this case, this compound is first reacted with a primary amine on a drug molecule (like daunorubicin) to form a Schiff base, effectively tagging the drug with an azide group. This azide-functionalized drug is then covalently grafted onto an alkyne-functionalized CMCS backbone using click chemistry. This method produces an amphiphilic polymer-drug conjugate that can self-assemble into nanoparticles for drug delivery applications. bcrcp.ac.in
Table 1: Components of an Engineered Hyaluronan Elastin-Like Protein (HELP) Hydrogel System This table outlines the key components and their respective functional groups used to fabricate a HELP hydrogel via covalent grafting and cross-linking reactions involving a this compound derivative.
| Component | Base Polymer | Functional Group for Cross-linking | Role in Formation |
| HA-BZA | Hyaluronic Acid (HA) | Benzaldehyde (-CHO) | Created by clicking this compound onto an alkyne-modified HA. nih.govstanford.edu |
| ELP-HYD | Elastin-Like Protein (ELP) | Hydrazine (-NHNH₂) | Reacts with the benzaldehyde group on HA-BZA to form a stable hydrazone bond. stanford.edunih.gov |
Research into functional materials has explored the incorporation of this compound to modify polymers and potentially enhance properties such as electrical conductivity and mechanical strength. smolecule.com The principle relies on using click chemistry to covalently integrate specific functional molecules into a polymer matrix. By choosing molecules with desired electronic or reinforcing properties, the bulk characteristics of the final material can be tuned. The stable triazole linkage formed during the azide-alkyne cycloaddition ensures that these functional units are permanently integrated into the material's structure. smolecule.com
Photoactive Materials and Photopolymer Systems
The azide group in this compound can be activated by UV light to generate a highly reactive nitrene intermediate. This property is harnessed to create photoactive materials, where light exposure can trigger cross-linking reactions, leading to changes in solubility and mechanical properties.
This compound derivatives have been pivotal in the development of high-sensitivity, water-soluble photopolymers. scispace.com These polymers are significant for applications like photoresists, as they can be processed using aqueous developers, reducing reliance on organic solvents. scispace.comresearchgate.net
One approach involves synthesizing water-soluble azide polymers by reacting poly(vinyl alcohol) (PVA) with azidobenzaldehyde derivatives. scispace.comresearchgate.net For instance, a highly photosensitive water-soluble polymer known as PVA-ARBB was developed. This polymer was synthesized using a compound named ARBB, which combines an azidobenzylidene-rhodanine unit with an acetal (B89532) unit for attachment to the PVA backbone. scispace.com The resulting polymer, PVA-ARBB, exhibited remarkably high photosensitivity even with a very low content (1 mol%) of the photoactive azidobenzylidenerhodanine unit. scispace.com The photosensitivity of these systems can be controlled by adjusting the degree of polymerization of the base PVA and the concentration of the azide-containing unit. scispace.com
Table 2: Photosensitivity Comparison of Water-Soluble Photopolymer Systems This table compares the photosensitivity (E₀.₅) of different photopolymer systems, highlighting the effectiveness of those derived from azidobenzaldehyde chemistry. E₀.₅ represents the exposure energy required to achieve 50% of the maximum film thickness after development.
| Photopolymer System | Base Polymer | Photosensitizer/Active Unit | Sensitivity (E₀.₅) in mJ/cm² |
| PVA-ARBB | Poly(vinyl alcohol) | Azidobenzylidenerhodanine | 0.8 scispace.com |
| PVP/DAzSTNa | Poly(vinylpyrrolidone) | 4,4'-diazidostilbene-2,2'-disulfonate | 9.0 scispace.com |
| PVA-ARBB / PVP / DAzSTNa | Poly(vinylpyrrolidone) | PVA-ARBB & DAzSTNa | 0.7 scispace.com |
The photocrosslinking ability of azides makes this compound and its derivatives useful in the formulation of negative photoresists. slideshare.net In these systems, the areas exposed to UV light become insoluble. A common strategy involves the synthesis of a bis-azide cross-linking agent. For example, this compound can be reacted with a ketone, such as 4-methylcyclohexanone, in a condensation reaction to form 2,6-bis(4-azidobenzal)-4-methylcyclohexanone. slideshare.net This molecule, containing two azide groups, is added to a polymer matrix. Upon irradiation, both azide groups can form nitrenes, which then covalently bond with adjacent polymer chains, creating a cross-linked network that is resistant to developer solvents. slideshare.net
Furthermore, the principle of azide photochemistry is applied to create specialized coatings. Aryl azides can be used as adhesion promoters to covalently attach polymer films to substrates that lack reactive groups. researchgate.net Upon thermal or photo-activation, the azide forms a nitrene that can insert into otherwise unreactive C-H bonds on both the substrate and the coating polymer, forming a durable, covalently bonded film. researchgate.net
Fabrication of Advanced Polymeric Architectures
This compound facilitates the construction of complex and advanced polymeric architectures, including hydrogel networks, nanocapsules, and other nanostructures. Its utility stems from its capacity to participate in both programmed self-assembly and specific covalent reactions.
For example, azidobenzaldehyde-functionalized carboxymethyl chitosan has been used to prepare nanocapsules for agricultural applications. acs.org These amphiphilic polymers self-assemble in an aqueous environment to encapsulate active ingredients. The shell of these nanocapsules can then be cross-linked by exposing the azide groups to UV light, which enhances their stability. acs.org
In drug delivery, the compound enables the creation of sophisticated nanoparticle systems. As previously described, the conjugation of drug molecules to polymers like CMCS using this compound as a linking agent results in amphiphilic conjugates that self-assemble into core-shell nanoparticles in water. bcrcp.ac.in The ability to build such defined nanostructures is crucial for developing targeted and controlled-release therapeutic systems.
The formation of hydrogels, as seen with the HELP system, is another example of creating advanced three-dimensional polymer networks. nih.govstanford.edu The precise control over the cross-linking chemistry, enabled by the reactive handles introduced via this compound, allows for the fabrication of materials with well-defined structural and mechanical properties for tissue engineering. stanford.edunih.gov
Synthesis of Carbon Nanomaterials (e.g., Fullerenes) and Crosslinkable Biopolymers (e.g., Chitosans)
The dual functionality of this compound, featuring a photoreactive azide group and a versatile aldehyde group, makes it a valuable compound in the fields of materials science and polymer chemistry. Its applications range from the functionalization of carbon nanomaterials to the creation of advanced, crosslinkable biopolymers with tailored properties.
Synthesis of Carbon Nanomaterials (e.g., Fullerenes)
While specific literature detailing the direct reaction of this compound with fullerenes is not abundant, its use is noted in the synthesis of fullerene derivatives. researchgate.netresearchgate.netacademie-sciences.frrsc.orgkobv.deusbio.net The reactivity of this compound towards fullerenes is predicated on the established chemistry of aromatic azides with the fullerene cage. The primary mechanisms involve the cycloaddition of the azide group or the addition of a nitrene generated by photolysis or thermolysis of the azide.
General Reaction Pathways:
The reaction of aromatic azides with nih.govfullerene can proceed through two main pathways:
[3+2] Cycloaddition: Aromatic azides can act as 1,3-dipoles and react with the electron-deficient double bonds of the fullerene cage in a [3+2] cycloaddition reaction. This typically occurs at the bond between two six-membered rings ( capes.gov.brcapes.gov.br bond) and leads to the formation of a triazolinofullerene intermediate. This intermediate is often unstable and can lose a molecule of nitrogen (N₂) upon thermal or photochemical stimulation to yield either an aziridinofullerene (a capes.gov.brcapes.gov.br-closed adduct) or rearrange to an azafulleroid (a researchgate.netcapes.gov.br-open adduct where a nitrogen atom is inserted into the fullerene cage). researchgate.net
Nitrene Addition: Photolysis or thermolysis of this compound generates a highly reactive nitrene intermediate by eliminating N₂. This electron-deficient nitrene can then add across a capes.gov.brcapes.gov.br double bond of the fullerene to form a fulleroaziridine. rsc.orgcore.ac.uk This method is a common strategy for the covalent functionalization of fullerenes. For instance, acylnitrenes generated from aroylazides have been shown to react with C60 to create stable fulleroaziridine derivatives. core.ac.uk
The aldehyde group on the resulting fullerene derivative provides a reactive handle for further functionalization, allowing for the attachment of other molecules or polymers to tailor the properties of the nanomaterial for specific applications.
Table 1: General Reactions of Aromatic Azides with Fullerenes
| Reaction Type | Reactants | Intermediate | Product(s) | Conditions | Citation(s) |
| [3+2] Cycloaddition | Aromatic Azide + nih.govFullerene | Triazolinofullerene | Aziridinofullerene, Azafulleroid | Thermal or Photochemical | researchgate.netias.ac.in |
| Nitrene Addition | Aromatic Azide + nih.govFullerene | Aryl Nitrene | Aziridinofullerene | Photochemical or Thermal | rsc.orgcore.ac.uk |
Synthesis of Crosslinkable Biopolymers (e.g., Chitosans)
This compound is instrumental in rendering natural polymers like chitosan photo-crosslinkable, enabling the formation of hydrogels with applications in drug delivery and tissue engineering. Chitosan, a polysaccharide derived from chitin, possesses amine groups that can readily react with the aldehyde function of this compound to form a Schiff base. This reaction covalently links the photoreactive azido (B1232118) moiety to the chitosan backbone.
Upon exposure to ultraviolet (UV) light, the azide groups are converted into highly reactive nitrenes. These nitrenes can then form covalent bonds by inserting into C-H or N-H bonds of adjacent polymer chains or by dimerizing, effectively crosslinking the chitosan chains and forming a stable hydrogel network. ias.ac.inwhiterose.ac.uk
Research Findings:
Several studies have demonstrated the synthesis and application of these photo-crosslinkable chitosan systems:
pH-Sensitive Hydrogels: A series of photo-crosslinkable carboxymethyl chitosans were synthesized by reacting this compound with carboxymethyl chitosan (CMCS). capes.gov.br Aqueous solutions of the resulting polymer could be crosslinked into hydrogels using UV irradiation. These hydrogels exhibited significant pH sensitivity, demonstrating different swelling kinetics in acidic and neutral buffer solutions. capes.gov.br
Controlled Drug/Pesticide Release: Amphiphilic biocopolymers have been created by mixing this compound with an aqueous solution of CMCS. researchgate.netcapes.gov.br These polymers self-assemble into nanocapsules in aqueous media. Following photo-crosslinking of the shell, these nanocapsules can efficiently encapsulate molecules like the pesticide methomyl, showing a high encapsulation efficiency and diffusion-controlled release. capes.gov.br
Biocompatible Adhesives: Photo-crosslinkable hydrogels based on chitosan have been developed as potential bioadhesives. By conjugating 4-azidobenzoic acid (a derivative of this compound) with chitosans of varying molecular weights, researchers have created hydrogels that form in under a minute upon UV exposure. whiterose.ac.uk These hydrogels have demonstrated mechanical properties superior to commercial fibrin (B1330869) glue and have shown good cytocompatibility, making them suitable for applications such as peripheral nerve repair. whiterose.ac.uk
Table 2: Research on this compound in Chitosan Crosslinking
| Research Focus | Chitosan Derivative | Key Findings | Resulting Material | Application | Citation(s) |
| pH-Sensitivity | Carboxymethyl Chitosan (CMCS) | Formed hydrogels via UV irradiation with pH-dependent swelling behavior. | pH-Sensitive Hydrogel | Drug Delivery | capes.gov.br |
| Controlled Release | Carboxymethyl Chitosan (CMCS) | Self-assembled into nanocapsules with high encapsulation efficiency for methomyl. | Shell Cross-linked Nanocapsules | Pesticide Delivery | researchgate.netcapes.gov.br |
| Bioadhesives | Low and High Molecular Weight Chitosan | Rapidly formed hydrogels under UV light with strong mechanical properties and cytocompatibility. | Photo-crosslinkable Hydrogel | Tissue Adhesive, Nerve Repair | whiterose.ac.uk |
Advanced Characterization Techniques and Computational Studies
Spectroscopic Methodologies for Research and Development
Spectroscopic techniques are fundamental in the study of 4-Azidobenzaldehyde, offering non-destructive and highly detailed molecular-level information.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon environments within the molecule.
¹H NMR: The proton NMR spectrum of this compound typically exhibits characteristic signals for the aldehydic proton and the aromatic protons. The aldehydic proton appears as a singlet in the downfield region, usually around 9.9-10.0 ppm, due to the deshielding effect of the carbonyl group. The aromatic protons on the benzene (B151609) ring typically appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring.
¹³C NMR: The carbon NMR spectrum provides further structural confirmation. libretexts.org The carbonyl carbon of the aldehyde group gives a characteristic signal in the highly deshielded region of the spectrum, typically around 190-200 ppm. libretexts.orgpressbooks.pub The aromatic carbons show signals in the 120-150 ppm range, with the carbon attached to the azide (B81097) group and the carbon of the aldehyde group having distinct chemical shifts.
NMR is also a powerful technique for real-time monitoring of chemical reactions involving this compound. asahilab.co.jpchegg.com For instance, in "click chemistry" reactions, the disappearance of the reactant signals and the appearance of new signals corresponding to the triazole product can be quantitatively followed over time. nih.gov This allows for the determination of reaction kinetics and optimization of reaction conditions. asahilab.co.jpbeilstein-journals.org
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~9.95 | Singlet | Aldehydic proton (-CHO) |
| ¹H | ~7.85 | Doublet | Aromatic protons (ortho to -CHO) |
| ¹H | ~7.15 | Doublet | Aromatic protons (ortho to -N₃) |
| ¹³C | ~191 | - | Carbonyl carbon (-CHO) |
| ¹³C | ~147 | - | Aromatic carbon (-C-N₃) |
| ¹³C | ~132 | - | Aromatic carbon (-C-CHO) |
| ¹³C | ~131 | - | Aromatic carbons (ortho to -CHO) |
| ¹³C | ~120 | - | Aromatic carbons (ortho to -N₃) |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups in this compound. The vibrational spectrum provides distinct absorption bands that are characteristic of the azide and carbonyl moieties. wiley.com
The most prominent feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide group (-N₃). This peak typically appears in the region of 2100-2160 cm⁻¹. The presence of this intense band is a definitive indicator of the azide functionality.
The carbonyl group (C=O) of the aldehyde gives rise to another strong absorption band. youtube.com For aromatic aldehydes like this compound, where the carbonyl group is conjugated with the benzene ring, this stretching vibration is typically observed at a lower frequency compared to saturated aldehydes, generally in the range of 1680-1705 cm⁻¹. libretexts.orgpressbooks.pub The conjugation delocalizes the pi-electrons, slightly weakening the C=O bond and thus lowering the stretching frequency. libretexts.orgpg.edu.pl
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Azide (-N₃) | Asymmetric stretch | 2100 - 2160 | Strong, Sharp |
| Carbonyl (C=O) | Stretch | 1680 - 1705 | Strong |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Aldehydic C-H | Stretch | 2720 - 2820 (often two bands) | Weak to Medium |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of this compound. researchgate.net In a typical mass spectrum, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. For this compound (C₇H₅N₃O), the expected molecular weight is approximately 147.13 g/mol . nih.govscbt.com The mass spectrum will show a molecular ion peak [M]⁺ at an m/z value corresponding to this mass, confirming the compound's identity. ucsf.edu
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides further structural information. uab.edu The molecular ion of this compound can undergo characteristic fragmentation patterns upon collision-induced dissociation. nih.gov A common fragmentation pathway involves the loss of a nitrogen molecule (N₂) from the azide group, which is a very stable neutral loss, resulting in a prominent fragment ion. Other fragmentations can include the loss of the formyl radical (•CHO) or carbon monoxide (CO).
| m/z Value | Proposed Fragment | Neutral Loss |
|---|---|---|
| ~147 | [C₇H₅N₃O]⁺ (Molecular Ion) | - |
| ~119 | [C₇H₅NO]⁺ | N₂ |
| ~91 | [C₆H₅N]⁺ | N₂, CO |
| ~64 | [C₅H₄]⁺ | N₂, CO, HCN |
UV-Vis spectroscopy provides insights into the electronic structure of this compound and is particularly useful for monitoring photochemical reactions. researchgate.netscience-softcon.de The molecule contains chromophores, namely the benzene ring, the carbonyl group, and the azide group, which absorb ultraviolet or visible light, leading to the promotion of electrons to higher energy orbitals. uzh.ch
The UV-Vis spectrum of this compound typically shows absorption bands corresponding to π → π* and n → π* electronic transitions. The intense absorption bands are generally associated with the π → π* transitions of the aromatic system. The photochemical reactivity of the azide group makes UV-Vis spectroscopy an excellent tool for monitoring its conversion. Upon irradiation with UV light, the azide group is converted into a highly reactive nitrene intermediate. This transformation leads to significant changes in the electronic absorption spectrum, allowing the progress of the photochemical reaction to be followed in real-time. researchgate.netrsc.org This is crucial for applications in photolithography and bioconjugation where the extent of the reaction needs to be carefully controlled. nih.gov
X-ray Crystallography for Precise Molecular Structure Determination
This technique can confirm the planarity of the benzene ring and provide the exact geometry of the aldehyde and azide functional groups relative to the ring. Such detailed structural information is invaluable for understanding the molecule's reactivity and its interactions with other molecules, which is particularly important in fields like drug design and materials science.
Theoretical and Computational Chemistry Approaches
Theoretical and computational chemistry methods are powerful tools for complementing experimental data and providing deeper insights into the properties and reactivity of this compound. stonybrook.eduyale.educhemrxiv.org Quantum mechanics-based calculations, such as Density Functional Theory (DFT), can be used to:
Optimize Molecular Geometry: Predict the most stable three-dimensional structure of the molecule, which can be compared with experimental data from X-ray crystallography. cuny.edu
Calculate Spectroscopic Properties: Simulate NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. These calculated spectra can aid in the interpretation of experimental results.
Investigate Reaction Mechanisms: Model the pathways of chemical reactions involving this compound, such as cycloaddition reactions or the photochemical generation of nitrenes. mdpi.com This includes identifying transition states and calculating activation energies, which helps in understanding the reaction kinetics and selectivity. cuny.edu
Determine Electronic Properties: Calculate properties such as molecular orbital energies, charge distribution, and dipole moment, which are crucial for understanding the molecule's reactivity and intermolecular interactions.
These computational studies provide a molecular-level understanding that is often difficult to obtain through experimental methods alone, thereby guiding the rational design of new materials and processes involving this compound.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Paths
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron density) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has become a primary tool for predicting molecular properties and reaction mechanisms in chemistry.
For this compound, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior. Key parameters that can be determined from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.
DFT is also instrumental in mapping out the potential energy surfaces for chemical reactions involving this compound. This allows for the identification of transition states and the calculation of activation energies, providing a detailed understanding of reaction pathways. For instance, DFT can be used to study thermally or photochemically initiated reactions, such as the decomposition of the azide group to form a highly reactive nitrene intermediate, or its participation in [3+2] cycloaddition reactions (a type of Huisgen cycloaddition). While specific DFT studies on this compound are not extensively documented in publicly available literature, the methodology is well-established for analogous aryl azides and benzaldehyde (B42025) derivatives. mdpi.comresearchgate.net
Illustrative Data from DFT Calculations for an Aryl Azide System:
| Computational Parameter | Typical Calculated Value/Information | Significance for this compound |
| HOMO Energy | e.g., -6.5 eV | Indicates the electron-donating ability. |
| LUMO Energy | e.g., -1.2 eV | Indicates the electron-accepting ability. |
| HOMO-LUMO Gap | e.g., 5.3 eV | Relates to chemical reactivity and electronic transitions. |
| Activation Energy (Azide Decomposition) | e.g., 30-40 kcal/mol | Determines the thermal stability and ease of nitrene formation. |
| Reaction Pathway for Cycloaddition | Identification of concerted or stepwise mechanism | Predicts the regioselectivity and stereoselectivity of click reactions. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.
In the context of this compound, MD simulations can provide detailed insights into its conformational flexibility. While the benzene ring is rigid, the azide and aldehyde groups have rotational degrees of freedom. MD simulations can explore the preferred orientations of these groups in different environments, such as in various solvents or in the solid state. Understanding the conformational landscape is crucial as it can influence the molecule's reactivity and its interactions with other molecules. For example, the orientation of the azide group can affect its accessibility for reaction.
Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating a system containing multiple this compound molecules, or this compound in a solvent, it is possible to analyze the non-covalent interactions, such as van der Waals forces and electrostatic interactions, that govern its bulk properties. These simulations can help predict properties like solubility and the structure of molecular aggregates or crystals. Although specific MD studies on this compound are scarce in the literature, the techniques are widely applied to organic molecules to understand their behavior in condensed phases. dovepress.comrsc.org
Typical Outputs from Molecular Dynamics Simulations:
| Simulation Output | Information Gained | Relevance to this compound |
| Trajectory Files | Dynamic movement of each atom over time. | Visualization of conformational changes and molecular motion. |
| Radial Distribution Functions | Probability of finding another molecule at a certain distance. | Understanding of solvation structure and aggregation behavior. |
| Interaction Energy Calculations | Quantification of intermolecular forces. | Insight into the strength of interactions with solvent or other molecules. |
| Dihedral Angle Distributions | Preferred rotational conformations of functional groups. | Analysis of the flexibility of the azide and aldehyde groups. |
Quantum Chemical Methods for Photophysical Property Prediction
Quantum chemical methods are essential for predicting the photophysical properties of molecules, which describe their behavior upon interaction with light. For this compound, these methods can predict its absorption and emission spectra, as well as the pathways for energy dissipation after light absorption.
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules. researchgate.netnih.gov By applying TD-DFT, one can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in the UV-visible spectrum. The calculations also provide information about the nature of the electronic transitions, for instance, whether they are π→π* or n→π* transitions. This is particularly relevant for this compound, as the azido (B1232118) and benzaldehyde moieties have characteristic electronic transitions.
The photochemistry of aryl azides is a rich field, often involving the formation of singlet and triplet nitrenes upon photolysis. nih.govacs.org Quantum chemical calculations can map the potential energy surfaces of the excited states to understand the mechanism of nitrogen elimination and the subsequent reactions of the nitrene. These calculations can predict the lifetimes of excited states and the quantum yields of different photochemical processes. While detailed photophysical studies specifically on this compound are not widely published, the behavior of similar aryl azides has been computationally investigated, providing a framework for understanding its expected photophysical properties. nih.govacs.org
Predicted Photophysical Properties from Quantum Chemical Calculations:
| Property | Predicted Information | Significance for this compound |
| Absorption Spectrum (λmax) | Wavelengths of maximum light absorption. | Understanding the color and the energy required for photoactivation. |
| Oscillator Strength | Intensity of electronic transitions. | Correlates with the brightness of absorption bands. |
| Nature of Electronic Transitions | e.g., HOMO→LUMO, π→π*. | Insight into the redistribution of electrons upon excitation. |
| Excited State Lifetimes | Duration of the excited state before decay. | Determines the time available for photochemical reactions to occur. |
| Intersystem Crossing Rates | Efficiency of conversion from singlet to triplet excited states. | Important for understanding the formation of triplet nitrenes. |
Emerging Research Frontiers and Future Perspectives
Integration of 4-Azidobenzaldehyde in Next-Generation Bio-Imaging Probes
The azide (B81097) group of this compound is a key player in bioorthogonal chemistry, particularly in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. baseclick.eursc.org These "click chemistry" reactions are highly specific and can occur in complex biological environments without interfering with native biochemical processes. baseclick.euwgtn.ac.nz This has led to the development of fluorogenic probes where the fluorescence is "turned on" upon reaction of the azide. rsc.orgnih.gov
Researchers are designing and synthesizing novel fluorogenic labels based on scaffolds that incorporate the this compound motif. rsc.org The azide group in these probes often quenches fluorescence; however, upon cycloaddition with an alkyne-tagged biomolecule, the resulting triazole product exhibits strong fluorescence, allowing for the visualization of the target molecule. rsc.orgnih.gov This strategy enables real-time imaging of dynamic processes within living cells and organisms with high signal-to-noise ratios, as unbound probes remain non-fluorescent. nih.gov
Future research is focused on developing azido-functionalized fluorogenic probes with longer excitation and emission wavelengths to minimize cellular autofluorescence and improve tissue penetration for in vivo imaging. nih.gov The rational design of these probes, aided by computational methods like density functional theory, is enabling the prediction of fluorescence quantum yield upon reaction, accelerating the discovery of new and improved imaging agents. nih.gov
Advancements in Targeted Drug Delivery Systems and Theranostics
The application of this compound extends into the realm of targeted drug delivery and theranostics, which combines therapeutic and diagnostic capabilities in a single agent. The azide functionality allows for the conjugation of this compound-derived linkers to therapeutic agents, targeting moieties, and imaging agents.
One notable application is in the development of nanoparticle-based drug delivery systems. For instance, nanoparticles can be functionalized with azide groups, derived from compounds like this compound, to facilitate the attachment of alkyne-modified drugs or targeting ligands via click chemistry. This approach has been used to target cancer cells by conjugating hyaluronic acid, which has a natural affinity for CD44 receptors overexpressed on many tumor cells, to drug-loaded nanoparticles.
Theranostic platforms are being developed by incorporating both a therapeutic drug and an imaging agent onto a single scaffold, often using this compound as a key linker. For example, a multifunctional copolymer can be synthesized to include an azide group for attaching a targeting moiety like glucose, an aldehyde group for linking an amine-containing drug, and a fluorinated residue for 19F MRI tracking. rsc.org This integrated approach allows for the simultaneous monitoring of drug delivery and therapeutic response.
| Application Area | Key Feature of this compound | Example of Use |
| Targeted Drug Delivery | Azide group for click chemistry | Conjugation to hyaluronic acid for targeting CD44-expressing cancer cells. |
| Theranostics | Versatile scaffold for multifunctionalization | Creation of polymers with imaging agents, targeting moieties, and drugs. rsc.org |
| Nanoparticle Systems | Surface functionalization with azide groups | Attachment of alkyne-modified drugs and ligands to nanoparticles. |
Exploration of Novel Catalytic Systems for Sustainable Chemical Transformations
The azide group in this compound and other organic azides is a source of "high energy" that can be harnessed for various chemical transformations. baseclick.eu Research in this area is focused on developing novel catalytic systems that are more sustainable and environmentally friendly. baseclick.eunih.gov
The azide-alkyne cycloaddition reaction itself is considered a "green" chemical reaction as it is often atom-economical, producing no byproducts, and can be performed in aqueous environments, reducing the need for organic solvents. baseclick.eu Furthermore, advancements are being made in developing solvent-free azide-alkyne cycloaddition processes. baseclick.eu
Beyond cycloadditions, the azide group can be transformed into a highly reactive nitrene intermediate through thermal or photochemical activation. mdpi.com This reactivity is being explored in the development of new catalytic C-H amination reactions, which are powerful tools for synthesizing complex nitrogen-containing molecules. acs.org The development of catalysts that can control the reactivity of these nitrene intermediates is a key area of research, aiming to achieve highly selective and efficient transformations under mild conditions. rsc.org The use of flow chemistry is also being explored to safely and efficiently carry out reactions involving potentially hazardous azide intermediates, contributing to more sustainable and automated chemical synthesis. nih.gov
Design and Synthesis of Stimuli-Responsive Materials Based on this compound Chemistry
Stimuli-responsive materials, or "smart" materials, that change their properties in response to external stimuli like light, heat, or pH are a rapidly growing field of materials science. researchgate.net this compound is a valuable component in the design of such materials due to the reactive nature of both its azide and aldehyde functionalities. mdpi.com
The azide group's ability to generate a reactive nitrene upon photolysis is exploited in the crosslinking of polymers. mdpi.com This photochemical grafting can be used to modify the surface of materials or to create hydrogels with tunable properties. mdpi.com For example, chitosan (B1678972) has been modified with azidobenzoyl groups to create photo-crosslinkable nanogels for various applications. researchgate.net
The aldehyde group can participate in reversible imine bond formation, which is often pH-sensitive. This property can be used to create materials that release a payload, such as a drug, in the acidic environment of a tumor. bcrcp.ac.in By combining the chemistries of the azide and aldehyde groups, researchers can design sophisticated, multi-stimuli-responsive materials. For instance, a material could be designed to change its shape in response to light (via azide photolysis) and then release a cargo in response to a change in pH (via imine hydrolysis).
| Stimulus | Functional Group on this compound Derivative | Resulting Material Property Change |
| Light (UV) | Azide | Polymer crosslinking, hydrogel formation. mdpi.com |
| Heat | Azide | Polymer crosslinking. mdpi.com |
| pH | Aldehyde (as imine) | Cleavage of linkage, release of cargo. bcrcp.ac.in |
Rational Design of Chemical Tools for Systems Chemical Biology Investigations
Systems chemical biology aims to understand complex biological systems using small molecule tools. This compound serves as a versatile scaffold for the rational design of such chemical tools due to its bioorthogonal reactivity. wgtn.ac.nz The ability to "click" a probe onto a target biomolecule within a living system allows for the investigation of protein function, localization, and interactions. smolecule.comresearchgate.net
Chemical probes derived from this compound can be designed to be "fluorogenic," meaning they become fluorescent only after reacting with their target. rsc.orgnih.gov This allows for the specific visualization of biomolecules without the need for washing away unreacted probes, which is crucial for studying dynamic processes in live cells. nih.gov
Furthermore, the azide group can be incorporated into metabolic precursors, which are then processed by the cell's machinery and incorporated into biomolecules like proteins, glycans, or lipids. wgtn.ac.nz Subsequent labeling with an alkyne-containing probe allows for the visualization and identification of these newly synthesized biomolecules. This metabolic labeling approach provides a powerful way to study cellular dynamics and metabolism. The development of new bioorthogonal reactions and the design of novel probes based on scaffolds like this compound are continually expanding the toolbox for chemical biologists. researchgate.net
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for characterizing 4-Azidobenzaldehyde, and how are they applied?
- Answer :
- ¹H NMR : The aldehyde proton in this compound appears as a singlet at 9.95 ppm. Aromatic protons are observed as doublets at 7.9 ppm (2H) and 7.15 ppm (2H) due to para-substitution .
- Mass Spectrometry (MS) : Used to confirm molecular weight (147.13 g/mol) and fragmentation patterns. Peaks corresponding to the azide group (N₃) and aldehyde functional group are critical for structural validation .
- IR Spectroscopy : The azide group exhibits a characteristic stretch near ~2100 cm⁻¹, while the aldehyde C=O stretch appears at ~1700 cm⁻¹.
Q. What is a reliable synthetic route for this compound, and what are the typical yields?
- Answer :
- Procedure : React 4-(bromomethyl)benzaldehyde with sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMF) under controlled heating (60–80°C). Purify via column chromatography .
- Yield : Reported yields range from 30% to 52%, with impurities such as residual solvents (e.g., CH₂Cl₂ or toluene) observed in ¹H NMR .
Q. What safety precautions are critical when handling this compound?
- Answer :
- Azide Stability : Avoid shock, friction, or heating above 100°C, as organic azides can decompose explosively .
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and a lab coat. Work in a fume hood to prevent inhalation of dust or vapors .
- First Aid : In case of skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, flush with water for 10–15 minutes and seek medical attention .
Advanced Research Questions
Q. How can this compound be utilized in click chemistry for synthesizing functional materials?
- Answer :
- Triazole Formation : The azide group undergoes Huisgen 1,3-dipolar cycloaddition with alkynes (e.g., copper-catalyzed "click" reactions) to form stable triazole linkages. This is used to create terpyridine derivatives for coordination polymers .
- Example : In a study, this compound reacted with 2-acetylpyridine and ammonia to yield a terpyridine complex (52% yield), demonstrating its role in supramolecular chemistry .
Q. How do researchers address contradictions in spectroscopic data during characterization?
- Answer :
- Data Validation : Cross-reference NMR, MS, and IR data to resolve ambiguities. For instance, residual solvent peaks (e.g., CH₂Cl₂ at 5.3 ppm in ¹H NMR) must be identified to avoid misassignment .
- Quantitative Analysis : Use integration ratios in NMR to confirm stoichiometry. The aromatic proton ratio (2H:2H) in this compound should align with its para-substituted structure .
Q. What strategies improve the yield and purity of this compound in multi-step syntheses?
- Answer :
- Optimization Steps :
- Temperature Control : Maintain reaction temperatures below 80°C to prevent azide decomposition .
- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients to isolate the product from byproducts (e.g., unreacted starting materials) .
- Purity Metrics : Monitor via TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane) and confirm absence of secondary peaks in HPLC .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
